3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
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Overview
Description
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula C11H18ClN3O and a molecular weight of 243.73312 g/mol . This compound is characterized by the presence of a piperidine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a cyclobutyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves multiple stepsThe final step involves the conversion of the free base to its hydrochloride salt form .
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the oxadiazole ring can be substituted with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride include:
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine: This compound has a similar structure but differs in the position of the oxadiazole ring substitution.
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: This compound lacks the piperidine ring, making it structurally simpler.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-cyclobutyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-3-8(4-1)11-13-10(14-15-11)9-5-2-6-12-7-9;/h8-9,12H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEOHCLBRGMWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3CCCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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